N-(1-benzylpiperidin-3-yl)-2-(2,4-dioxopyrimidin-1-yl)-N-methylacetamide
Description
N-(1-benzylpiperidin-3-yl)-2-(2,4-dioxopyrimidin-1-yl)-N-methylacetamide is a synthetic organic compound It is characterized by the presence of a benzylpiperidine moiety linked to a dioxopyrimidine ring through a methylacetamide bridge
Properties
IUPAC Name |
N-(1-benzylpiperidin-3-yl)-2-(2,4-dioxopyrimidin-1-yl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-21(18(25)14-23-11-9-17(24)20-19(23)26)16-8-5-10-22(13-16)12-15-6-3-2-4-7-15/h2-4,6-7,9,11,16H,5,8,10,12-14H2,1H3,(H,20,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFLROXUTSUFOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CN3C=CC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-3-yl)-2-(2,4-dioxopyrimidin-1-yl)-N-methylacetamide typically involves multiple steps:
Formation of the Benzylpiperidine Moiety: This can be achieved by reacting benzyl chloride with piperidine under basic conditions.
Synthesis of the Dioxopyrimidine Ring: This involves the cyclization of appropriate precursors such as urea and malonic acid derivatives.
Coupling Reaction: The benzylpiperidine and dioxopyrimidine intermediates are coupled using a suitable linker, such as methylacetamide, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-3-yl)-2-(2,4-dioxopyrimidin-1-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand for studying receptor interactions.
Medicine: Potential therapeutic agent for treating neurological disorders.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-3-yl)-2-(2,4-dioxopyrimidin-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. These may include receptors, enzymes, or ion channels. The compound may modulate the activity of these targets through binding, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzylpiperidin-3-yl)-2-(2,4-dioxopyrimidin-1-yl)-N-ethylacetamide: Similar structure with an ethyl group instead of a methyl group.
N-(1-benzylpiperidin-3-yl)-2-(2,4-dioxopyrimidin-1-yl)-N-propylacetamide: Similar structure with a propyl group instead of a methyl group.
Uniqueness
N-(1-benzylpiperidin-3-yl)-2-(2,4-dioxopyrimidin-1-yl)-N-methylacetamide is unique due to its specific combination of functional groups, which may confer distinct biological or chemical properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
